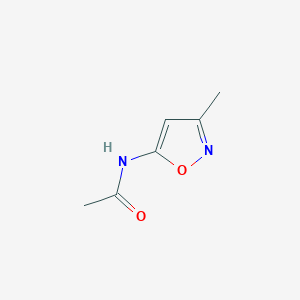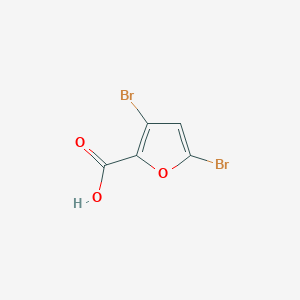
Dichlorofluoroacetic acid
概要
説明
Dichlorofluoroacetic acid (DCA) is a chemical compound with the formula CHCl2FO2. It is a dihalogenocarboxylic acid, specifically an analog of acetic acid where two of the three hydrogen atoms on the alpha carbon are replaced by fluorine atoms . In solution, DCA dissociates to form difluoroacetate ions .
Synthesis Analysis
DCA can be synthesized through various methods. One approach involves reacting chloroacetic acid with hydrogen fluoride or its derivatives. Another method utilizes potassium permanganate as an oxidizing agent .
Physical And Chemical Properties Analysis
科学的研究の応用
Biotransformation and Environmental Impact
- Glutathione Transferase Zeta-Catalyzed Biotransformation : Dichlorofluoroacetic acid is subject to biotransformation by the enzyme Glutathione Transferase Zeta (GSTZ), which converts it into glyoxylic acid. This process is crucial for understanding the environmental and biological fate of this compound in contaminated water sources and its potential impacts on health (Tong, Board, & Anders, 1998).
Chemical Synthesis
- Synthesis of Methyl (Z)-α-Fluoro-α,β-unsaturated Carboxylates : Methyl dichlorofluoroacetate is used in a zinc(0)–copper(I) chloride promoted reaction with carbonyl compounds. This reaction is an efficient method for synthesizing methyl (Z)-α-fluoro-α,β-unsaturated carboxylates, highlighting its role in complex organic synthesis (Ishihara & Kuroboshi, 1987).
Environmental Chemistry
- Impact on Haloacetic Acid Speciation : Research on the effect of bromide ion on haloacetic acid speciation, including this compound, shows its role in the formation of disinfection by-products during water treatment processes (Cowman & Singer, 1996).
Disinfection By-Products and Water Treatment
- Formation of Mutagenic By-Products : this compound can form as a by-product during water disinfection processes, potentially leading to the presence of mutagenic compounds in treated drinking water. Studies have focused on assessing and mitigating these risks (Monarca et al., 2002).
Toxicological Studies
- Nephrotoxicity in Rats : this compound has been studied for its toxic effects on the kidneys, showing significant nephrotoxicity in rats. Understanding these effects is crucial for evaluating the environmental and health risks of exposure to this compound (Lantum, Baggs, Krenitsky, & Anders, 2002).
Analytical Chemistry
- Derivatisation Reagent for Mandelic Acids : Dichlorotetrafluoroacetone, a related compound, has been used as a derivatization reagent for the analysis of mandelic acids in human urine, demonstrating its utility in complex analytical methodologies (Midgley et al., 1990).
Pharmacokinetics
- Pharmacokinetic Studies : this compound-related compounds have been analyzed in pharmacokinetic studies, exemplifying the use of such compounds in understanding drug metabolism and disposition (Wells et al., 1980).
Safety and Hazards
作用機序
Target of Action
Dichlorofluoroacetic acid, often abbreviated as DCA, is an acid analogue of acetic acid where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . The primary target of DCA is the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
DCA inhibits the enzyme pyruvate dehydrogenase kinase . This inhibition allows the pyruvate dehydrogenase complex to remain active, promoting the conversion of pyruvate to acetyl-CoA . This shifts the cell’s metabolism from glycolysis (an anaerobic process) to glucose oxidation (an aerobic process), which can have various effects on cellular function and survival .
Biochemical Pathways
The primary biochemical pathway affected by DCA is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central component of the cell’s energy production machinery . By promoting the activity of the pyruvate dehydrogenase complex, DCA increases the flow of carbon into the citric acid cycle, enhancing the cell’s ability to generate ATP (the cell’s main form of energy) through oxidative phosphorylation .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .
Result of Action
The shift in cellular metabolism induced by DCA can have various effects. For example, cancer cells often rely heavily on glycolysis for energy production, even in the presence of oxygen (a phenomenon known as the Warburg effect). By inhibiting pyruvate dehydrogenase kinase and thus promoting glucose oxidation, DCA can disrupt the metabolic processes of cancer cells, potentially inhibiting their growth and survival .
Action Environment
The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the ionization state of DCA, potentially influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other substances (e.g., proteins, other drugs) can affect the stability of DCA .
生化学分析
Biochemical Properties
Dichlorofluoroacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often result in the inhibition or activation of these enzymes, thereby influencing various metabolic processes. For instance, this compound can inhibit the activity of lactate dehydrogenase, leading to alterations in glycolytic flux and energy metabolism . Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . This compound can also impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as pyruvate and lactate. Furthermore, this compound has been observed to induce oxidative stress in cells, resulting in the activation of stress-responsive signaling pathways and potential cell damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to their inhibition or activation. For example, this compound can bind to the active site of lactate dehydrogenase, inhibiting its activity and thereby affecting glycolysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in metabolic and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy metabolism and oxidative stress. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the flux of metabolites through glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect the levels of reactive oxygen species and antioxidant enzymes, thereby modulating oxidative stress pathways. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via monocarboxylate transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and other cytoplasmic proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in modulating metabolic pathways and cellular stress responses.
特性
IUPAC Name |
2,2-dichloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANIBGCYQAQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188876 | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-19-8 | |
| Record name | 2,2-Dichloro-2-fluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)
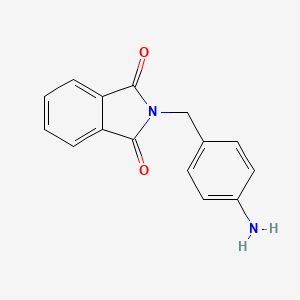
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)
![[Chloro(phosphono)methyl]phosphonic acid](/img/structure/B1606384.png)
![11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B1606385.png)
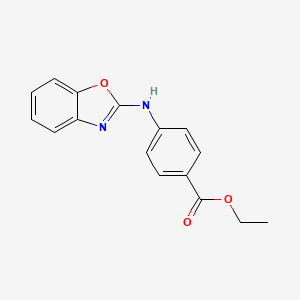
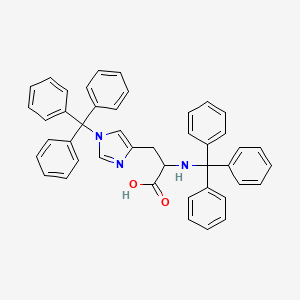


![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)
